1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid is a compound that features a unique structure combining an indazole moiety with a piperidine carboxylic acid
Mechanism of Action
Target of Action
The compound “1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid” contains an indazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals and therapeutic agents, suggesting that it may interact with biological targets in the body .
Mode of Action
The indazole group in “this compound” could potentially form interactions with the target protein, leading to changes in its function .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Many drugs with similar structures are involved in pathways related to cell signaling, inflammation, and cancer .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the presence of the indazole group, it might have effects on cell growth, inflammation, or other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- 1H-indazole-3-carboxylic acid
- 1H-indazole-5-carboxylic acid
- Piperidine-3-carboxylic acid
Comparison: 1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid is unique due to the combination of the indazole and piperidine moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and selectivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(17-5-1-2-10(8-17)14(19)20)9-3-4-12-11(6-9)7-15-16-12/h3-4,6-7,10H,1-2,5,8H2,(H,15,16)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKHYYVGPYUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.